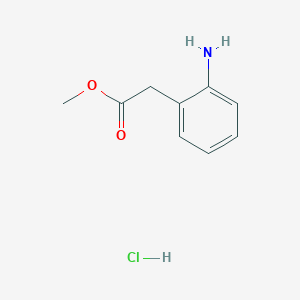
(R)-3-(Dimethylamino)propan-1,2-diol
Übersicht
Beschreibung
(R)-3-(Dimethylamino)propane-1,2-diol, commonly known as DMADP, is a chiral amine that has gained significant attention in scientific research due to its unique properties. DMADP is a tertiary amine with two hydroxyl groups that are located on adjacent carbon atoms. These hydroxyl groups make DMADP an excellent ligand for metal ions, and it has been used in various catalytic and synthetic applications.
Wissenschaftliche Forschungsanwendungen
Molekularbiologie
In der Molekularbiologie wird diese Verbindung im Reinigungsprozess von Nukleinsäuren verwendet. Sie unterstützt die Verdauung unerwünschter Proteine während der Nukleinsäure-Reinigung und stellt sicher, dass das Endprodukt frei von Proteinverunreinigungen ist. Dieser Schritt ist entscheidend für Experimente, die hochreine DNA oder RNA erfordern, wie z. B. Sequenzierung oder Klonierung .
Lebensmittelindustrie
Als Lebensmittelzusatzstoff wird (R)-3-(Dimethylamino)propan-1,2-diol auf seine Sicherheit und seinen potenziellen Einsatz bewertet. Er ist verwandt mit Verbindungen wie Propan-1,2-diol, die zur Stabilisierung von Lebensmitteln, zur Feuchtigkeitsbindung und zur Verbesserung der Textur verwendet werden. Die Sicherheit der Verbindung als Lebensmittelzusatzstoff wurde bewertet, um sicherzustellen, dass sie die Gesundheitsstandards für den Konsum erfüllt .
Wirkmechanismus
Target of Action
It is known to act as a protic solvent, capable of donating a proton . It is also identified as a mouse metabolite and a human xenobiotic metabolite, indicating its involvement in metabolic reactions in these organisms .
Mode of Action
As a protic solvent, it may interact with various biological molecules, potentially influencing their structure and function .
Biochemical Pathways
®-3-(Dimethylamino)propane-1,2-diol is involved in the catalytic oxidation of biomass-derived 1,2-propanediol to valuable lactic acid . This process is facilitated by Cu-modified Au supported on Mg–Al hydrotalcite (HT), which suppresses by-product generation and enhances catalytic performance .
Pharmacokinetics
It is known to be readily absorbed and widely distributed in organs and tissues . Its major metabolic route is oxidation to lactic acid and pyruvic acid . At high concentrations, free propane-1,2-diol is excreted in the urine .
Result of Action
Its role as a protic solvent may influence the structure and function of various biological molecules .
Action Environment
The action, efficacy, and stability of ®-3-(Dimethylamino)propane-1,2-diol can be influenced by various environmental factors. For instance, its use as a food additive is regulated, and its dietary exposure is assessed based on use levels and analytical data .
Biochemische Analyse
Biochemical Properties
®-3-(Dimethylamino)propane-1,2-diol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a substrate for certain enzymes, facilitating the formation of specific biochemical products. The compound interacts with enzymes such as oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively. These interactions are crucial for the compound’s role in metabolic pathways and cellular processes .
Cellular Effects
The effects of ®-3-(Dimethylamino)propane-1,2-diol on cells are diverse and depend on the type of cell and the specific cellular processes involved. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, ®-3-(Dimethylamino)propane-1,2-diol can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, ®-3-(Dimethylamino)propane-1,2-diol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. The compound may act as an enzyme inhibitor or activator, depending on the context of the reaction. Additionally, ®-3-(Dimethylamino)propane-1,2-diol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-(Dimethylamino)propane-1,2-diol can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term studies have shown that ®-3-(Dimethylamino)propane-1,2-diol can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ®-3-(Dimethylamino)propane-1,2-diol in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Studies have shown that there are threshold effects, where a certain dosage is required to observe noticeable changes. At high doses, ®-3-(Dimethylamino)propane-1,2-diol can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
®-3-(Dimethylamino)propane-1,2-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. The compound can affect metabolic flux and alter the levels of specific metabolites within cells. Enzymes such as dehydrogenases and transferases play a crucial role in the metabolism of ®-3-(Dimethylamino)propane-1,2-diol, contributing to its biochemical activity .
Transport and Distribution
Within cells and tissues, ®-3-(Dimethylamino)propane-1,2-diol is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of ®-3-(Dimethylamino)propane-1,2-diol are essential for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of ®-3-(Dimethylamino)propane-1,2-diol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, as it may interact with different biomolecules in various subcellular environments. Understanding the subcellular localization of ®-3-(Dimethylamino)propane-1,2-diol is crucial for elucidating its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
(2R)-3-(dimethylamino)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHUGYTOGXZIW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
666234-81-7 | |
| Record name | 3-(Dimethylamino)-1,2-propanediol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666234817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-3-(dimethylamino)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P1QG80W6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















